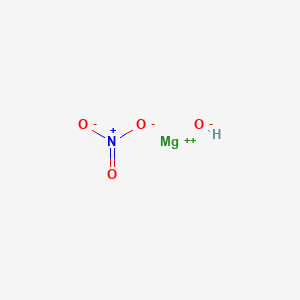

Magnesium hydroxide nitrate (1/1/1)

Description

Contextualization of Magnesium, Hydroxide (B78521), and Nitrate (B79036) Species in Inorganic Materials Science

In the field of inorganic materials science, the constituent species of magnesium, hydroxide, and nitrate each command significant attention due to their distinct and valuable properties. Magnesium is a lightweight alkaline earth metal whose compounds are central to the development of advanced ceramics, alloys, and functional materials. researchgate.net The hydroxide ion (OH⁻) is a fundamental component in the formation of metal hydroxides. Magnesium hydroxide (Mg(OH)₂), also known as brucite, possesses a layered crystal structure where sheets of magnesium ions are sandwiched between layers of hydroxide ions. rsc.orguliege.be This structure is particularly relevant for applications such as flame retardants, where the endothermic decomposition of the hydroxide to release water is a key mechanism. rsc.orguliege.be

The nitrate ion (NO₃⁻), derived from nitric acid, is highly soluble and serves as an excellent precursor in the synthesis of various inorganic materials. nih.govlearncbse.in Magnesium nitrate (Mg(NO₃)₂), for instance, is a common starting material for the precipitation of magnesium hydroxide. mdpi.comresearchgate.netwikipedia.org The reaction between a soluble magnesium salt like magnesium nitrate and an alkali metal hydroxide is a standard method to produce magnesium hydroxide. wikipedia.org The combination of these three species in a single system allows for the creation of complex materials whose properties are derived from the interplay of the metallic cation, the layered hydroxide structure, and the characteristics of the nitrate anion.

Significance of Investigating Complex Magnesium-Based Solid Phases

The investigation of complex magnesium-based solid phases, including those incorporating both hydroxide and nitrate ions, is driven by the potential to develop new materials with precisely tailored functionalities. Studying the phase composition and structural evolution of these complex systems is crucial for understanding and enhancing material properties over wide temperature ranges. researchgate.net By manipulating the synthesis conditions and the ratio of components, researchers can influence the morphology, crystal size, and thermal behavior of the final product. researchgate.net

A significant area of interest is the modification of magnesium hydroxide's properties. For instance, doping Mg(OH)₂ with sodium nitrate has been shown to significantly reduce its thermal decomposition temperature, which is a desirable trait for developing materials for thermochemical energy storage at temperatures below 300 °C. acs.org Furthermore, the study of these complex phases is vital for applications in catalysis and as precursors for high-purity magnesium oxide (MgO), where the purity and surface area of the final product are strongly influenced by the initial magnesium salt used in the synthesis. mdpi.com The investigation of these materials also extends to their use as flame retardant fillers in polymer composites, where compatibility and dispersion are key to improving the mechanical and fire-resistant properties of the host material. uliege.bee3s-conferences.org

Overview of Research Directions in Magnesium Hydroxide-Nitrate Systems

Current research into magnesium hydroxide-nitrate systems is exploring several promising directions. A primary focus is on the synthesis of nanostructured magnesium hydroxide with controlled morphologies. rsc.org By using magnesium nitrate as a precursor, researchers have successfully produced Mg(OH)₂ nanocrystals with varied shapes such as platelets, rods, and tubes by modifying experimental parameters like temperature, solvent, and the use of templates. rsc.orgresearchgate.net These nanostructures are highly sought after for applications as advanced flame retardants. researchgate.nete3s-conferences.org

Another major research avenue is the development of materials for thermal energy storage. The ability to tune the dehydration reactivity of magnesium hydroxide by doping it with nitrates presents a novel approach for creating efficient heat-storage materials for low-to-medium temperature applications. acs.org Research in this area involves detailed characterization using techniques like differential scanning calorimetry, X-ray diffraction, and various spectroscopic methods to understand the mechanism by which the nitrate influences the dehydration process. acs.org Additionally, studies continue to investigate the precipitation of Mg(OH)₂ from magnesium nitrate solutions to optimize crystal size, shape, and purity for various industrial applications, including its use as a neutralizer for acidic waste and as a precursor for refractory MgO ceramics. uliege.beresearchgate.netchemicalpapers.com

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of Magnesium hydroxide nitrate (1/1/1) are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | HMgNO₄ | nih.gov |

| Molecular Weight | 103.317 g/mol | |

| Exact Mass | 102.976 u | |

| CAS Number | 63394-53-6 | |

| PubChem CID | 71381263 | nih.gov |

Thermal Decomposition

The thermal decomposition of magnesium hydroxide-nitrate systems is complex. The behavior can be inferred from the decomposition of the parent compounds, magnesium hydroxide and magnesium nitrate. Upon heating, magnesium hydroxide nitrate can decompose to form magnesium oxide, nitrogen dioxide, and water. smolecule.com

| Compound | Decomposition Reaction | Temperature | Products | Reference |

| Magnesium Hydroxide | Mg(OH)₂ → MgO + H₂O | > 300 °C | Magnesium oxide, Water | acs.orgjst.go.jpbrainly.com |

| Magnesium Nitrate | 2Mg(NO₃)₂ → 2MgO + 4NO₂ + O₂ | ~330 °C | Magnesium oxide, Nitrogen dioxide, Oxygen | wikipedia.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

63394-53-6 |

|---|---|

Molecular Formula |

HMgNO4 |

Molecular Weight |

103.32 g/mol |

IUPAC Name |

magnesium;hydroxide;nitrate |

InChI |

InChI=1S/Mg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+2;-1;/p-1 |

InChI Key |

WPSUEAJFPFBHCP-UHFFFAOYSA-M |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Magnesium Hydroxide and Basic Magnesium Nitrates

Precipitation Synthesis Routes Utilizing Magnesium Nitrate (B79036) Precursors

Precipitation from aqueous solutions stands as a primary and versatile method for the synthesis of magnesium hydroxide (B78521) and its basic nitrate salts. This approach typically involves the reaction of a soluble magnesium salt, such as magnesium nitrate, with a base. The resulting precipitate's characteristics are highly dependent on the specific synthesis route and reaction conditions employed.

Controlled Co-precipitation Techniques

Controlled co-precipitation is a widely utilized technique for synthesizing magnesium-based compounds, including magnesium hydroxide and layered double hydroxides (LDHs) with nitrate anions. This method involves the simultaneous precipitation of magnesium ions and hydroxide ions from a solution containing a magnesium salt precursor, such as magnesium nitrate, upon the addition of a precipitating agent like sodium hydroxide or ammonium (B1175870) hydroxide. researchgate.netaip.orgrsc.org The fundamental reaction for the precipitation of magnesium hydroxide from magnesium nitrate is:

Mg(NO₃)₂ + 2NaOH → Mg(OH)₂ + 2NaNO₃ wikipedia.org

In the context of producing basic magnesium nitrates, the stoichiometry of the reactants is adjusted to achieve incomplete hydrolysis, leading to the incorporation of nitrate ions into the hydroxide structure. The synthesis of Mg-Al-NO₃ layered double hydroxides, for instance, is achieved by the co-precipitation of magnesium and aluminum nitrates in the presence of a base. researchgate.net This principle can be extended to the synthesis of basic magnesium nitrate by carefully controlling the amount of base added to a magnesium nitrate solution.

The process often involves the dropwise addition of a basic solution to a solution of magnesium nitrate under vigorous stirring to ensure homogeneity and control over the supersaturation of the solution. aip.org This control is crucial for obtaining particles with desired characteristics, such as high purity and crystallinity. researchgate.net

Influence of Reaction Parameters on Solid-Phase Formation

The formation of the solid phase during the precipitation of magnesium hydroxide and basic magnesium nitrates is profoundly influenced by several key reaction parameters. These parameters dictate the nucleation, growth, and final morphology of the precipitated particles.

pH: The pH of the reaction medium is a critical factor. The precipitation of magnesium hydroxide from a magnesium nitrate solution typically commences at a pH of approximately 9.5. inorganicventures.com By carefully controlling the final pH of the reaction mixture, it is possible to influence the composition of the precipitate. For instance, in the production of a pure magnesium nitrate solution from magnesium oxide and nitric acid, the pH is controlled to be between 5.0 and 6.0 to prevent the precipitation of impurities. nasa.gov In the synthesis of Mg-Al LDHs, pH values between 10 and 13.2 have been shown to affect the incorporation of magnesium and the resulting phase purity. aip.org

Temperature: Reaction temperature plays a significant role in the solubility of the reactants and the kinetics of crystal growth. Syntheses have been reported at ambient temperatures as well as elevated temperatures, such as 70-80°C, to influence the crystallinity and particle size of the product. aip.orgpatsnap.com For example, the preparation of magnesium hydroxide nanoparticles from magnesium nitrate has been conducted at 70°C. gjesm.net

Reactant Concentration: The concentration of the magnesium nitrate precursor and the precipitating agent directly impacts the degree of supersaturation in the solution. Higher supersaturation levels tend to favor rapid nucleation, leading to the formation of smaller particles, while lower supersaturation allows for more controlled crystal growth and larger particles.

Stirring Rate: The rate of stirring during precipitation is essential for ensuring a homogeneous distribution of reactants and preventing localized high supersaturation. Vigorous stirring promotes the formation of smaller, more uniform particles. The duration and intensity of stirring can be adjusted to control the final properties of the precipitated material.

The following table summarizes the influence of these parameters on the synthesis of magnesium hydroxide and related compounds:

| Parameter | Influence on Solid-Phase Formation | Example Research Finding |

|---|---|---|

| pH | Determines the onset of precipitation and the composition of the final product. Influences the incorporation of anions like nitrate into the hydroxide structure. | Precipitation of Mg(OH)₂ from Mg(NO₃)₂ solution begins at a pH of approximately 9.5. inorganicventures.com In Mg-Al-NO₃ LDH synthesis, pH affects the Mg/Al ratio and crystallinity. aip.org |

| Temperature | Affects reaction kinetics, solubility of reactants, and crystallinity of the product. Higher temperatures can lead to more crystalline materials. | Synthesis of Mg(OH)₂ nanoparticles from magnesium nitrate has been performed at 70°C. gjesm.net Hydrothermal synthesis of Mg-Al LDHs is often conducted at elevated temperatures (e.g., 80-170°C). aip.org |

| Reactant Concentration | Controls the supersaturation of the solution, which in turn influences the nucleation rate and particle size. | Higher supersaturation leads to smaller particle sizes due to a higher nucleation rate. |

| Stirring Rate | Ensures homogeneity of the reaction mixture, preventing localized supersaturation and promoting uniform particle formation. | Intensive stirring is used to achieve a homogeneous reaction mixture and control particle size during the precipitation of Mg(OH)₂. |

Role of Additives and Modifiers in Morphological Control

Additives and modifiers are often employed in the precipitation synthesis of magnesium hydroxide and basic magnesium nitrates to exert control over the morphology, particle size, and stability of the final product. These substances can influence the nucleation and growth processes in various ways.

For instance, in the synthesis of Mg-Al-NO₃ layered double hydroxides, amines such as ethylenediamine (B42938), dimethylamine (B145610), and trimethylamine (B31210) have been used to achieve high crystallinity and purity in the final product. researchgate.net The presence of these amines can influence the pH of the solution and interact with the forming crystals, thereby guiding their growth.

Organic additives are also known to affect the morphology of precipitated crystals. In the precipitation of calcite, magnesium ions in conjunction with organic additives have been shown to alter crystal morphologies by adsorbing onto specific crystal faces and inhibiting growth in certain directions. capes.gov.br This principle is applicable to the synthesis of basic magnesium nitrates, where the introduction of specific organic molecules could lead to the formation of particles with desired shapes and sizes.

Furthermore, the presence of other ions in the solution can also act as modifiers. For example, studies on the precipitation of magnesium hydroxide from magnesium nitrate solutions have shown that the presence of ammonium nitrate (NH₄NO₃) can increase the solubility of Mg(OH)₂ and slow down its precipitation. chemicalpapers.com This effect is attributed to the solvation effect of the nitrate ions. chemicalpapers.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of well-defined crystalline materials, including magnesium hydroxide and basic magnesium nitrates. These methods involve carrying out the chemical reaction in a closed system, such as an autoclave, at elevated temperatures and pressures.

Hydrothermal synthesis, which uses water as the solvent, has been successfully employed to produce magnesium hydroxide nanoparticles with controlled morphologies. For example, magnesium oxide and magnesium chloride have been used as precursors in hydrothermal processes to synthesize Mg(OH)₂ with hexagonal plate, flake, spherical, and disc morphologies. nih.gov The use of surfactants in these methods can further guide the formation of specific nanostructures. nih.gov While specific reports on the hydrothermal synthesis of magnesium hydroxide nitrate (1/1/1) are scarce, this method holds great potential for producing highly crystalline basic magnesium nitrate phases by reacting magnesium nitrate under controlled hydrothermal conditions. The reaction of magnesium nitrate hexahydrate has been used in the hydrothermal synthesis of other magnesium-containing compounds, such as magnesium vanadate, indicating its suitability as a precursor in such high-temperature aqueous environments. acs.org

Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. This approach offers additional control over the reaction environment and can lead to the formation of unique crystal structures that may not be accessible through aqueous routes.

Mechanistic Investigations of Nucleation and Crystal Growth Processes

Understanding the mechanisms of nucleation and crystal growth is fundamental to controlling the synthesis of magnesium hydroxide and basic magnesium nitrates. These processes determine the final particle size distribution, morphology, and phase purity of the precipitated material.

Dissolution-Precipitation Mechanisms in Magnesium Hydroxide Formation

The formation of magnesium hydroxide from precursors like magnesium oxide involves a dissolution-precipitation mechanism. In this process, the solid precursor first dissolves in the aqueous medium to release magnesium ions (Mg²⁺). These ions then react with hydroxide ions (OH⁻) in the solution, and when the ion concentration product exceeds the solubility product of magnesium hydroxide, precipitation occurs.

While this mechanism is well-established for the formation of Mg(OH)₂, it provides a foundational understanding for the synthesis of basic magnesium nitrates. The formation of a basic salt can be viewed as an intermediate step or a competing reaction pathway in the precipitation process, where the complete substitution of nitrate ions by hydroxide ions is kinetically or thermodynamically hindered. The relative rates of dissolution of the magnesium precursor and the precipitation of the hydroxide or basic salt will determine the final product composition.

Investigations into the precipitation of magnesium hydroxide from magnesium nitrate solutions have shown that the process is influenced by factors that affect the solubility and nucleation kinetics. For example, the addition of ammonium nitrate can slow down the precipitation of Mg(OH)₂, suggesting an influence on the dissolution-precipitation equilibrium. chemicalpapers.com The initial nuclei formed are often in the nanometer range and subsequently grow into larger aggregates. researchgate.net The orientation and aggregation of these primary crystals are governed by the surface energies of the different crystal planes. chemicalpapers.com

Influence of Nitrate Ions on Solubility and Precipitation Kinetics

The presence of nitrate ions, often introduced into a reaction system as ammonium nitrate (NH₄NO₃), has a marked effect on the solubility of magnesium hydroxide (Mg(OH)₂) and the kinetics of its precipitation. Research demonstrates that increasing the concentration of ammonium nitrate in a solution leads to a corresponding increase in the solubility of magnesium hydroxide. researchgate.netresearchgate.net This phenomenon effectively slows down the precipitation of Mg(OH)₂, a critical factor in controlling the crystallization process. researchgate.net

The underlying mechanism for this increased solubility is attributed to the solvation effect of the nitrate ions introduced into the system. researchgate.netresearchgate.net This effect was observed in studies measuring the electrical conductivity and pH of a magnesium nitrate (Mg(NO₃)₂) solution during the addition of ammonia (B1221849). When the mass fraction of ammonium nitrate exceeds 15%, the conditions can shift to a point where homogeneous nucleation, the initial step in precipitation, does not occur. researchgate.netresearchgate.net

Data from experiments conducted at 25°C illustrate the direct relationship between the concentration of ammonium nitrate and the solubility of magnesium hydroxide.

Table 1: Influence of NH₄NO₃ on Mg(OH)₂ Solubility at 25°C

This table is interactive. Click on the headers to sort the data.

| Mass Fraction of NH₄NO₃ in Solution (%) | Solubility of Mg(OH)₂ ( g/100g H₂O) | Resulting Solution pH |

|---|---|---|

| 0 | 0.0009 | 10.4 |

| 5 | 0.0012 | 10.2 |

| 10 | 0.0018 | 10.0 |

| 15 | 0.0025 | 9.8 |

Data sourced from Fellner et al. researchgate.netresearchgate.net

The kinetics of the precipitation are also affected. In systems where Mg(OH)₂ seed crystals are introduced, the rate of crystallization is influenced, but the ultimate size and shape of the crystals are not. researchgate.net Electrical conductivity measurements show that at the beginning of the reaction, conductivity increases due to the addition of ions like Mg²⁺, NH₄⁺, and NO₃⁻. researchgate.net As precipitation begins, the consumption of these charge-carrying ions by the growing Mg(OH)₂ particles leads to a decrease in conductivity. researchgate.net

Factors Governing Particle Size and Morphology Evolution

The evolution of particle size and morphology of magnesium hydroxide in nitrate-containing solutions is governed by a combination of factors including the choice of reagents, reaction conditions, and the use of structure-directing agents. researchgate.netrsc.org

Under typical precipitation conditions from magnesium nitrate and ammonia, the primary Mg(OH)₂ crystals are very small, often less than 0.1 μm. researchgate.netresearchgate.net These primary particles tend to aggregate in an oriented fashion due to significant differences in the surface energy of individual crystal planes. researchgate.net This process can be accelerated in a pressure reactor at elevated temperatures (e.g., 130°C), resulting in polycrystalline hexagonal plates with diameters of 1–2 μm and a thickness of about 0.2 μm. researchgate.net Depending on the specific reaction conditions, these agglomerates can reach sizes as large as 30 μm. researchgate.net

The choice of precipitating agent and additives can dramatically alter the final morphology.

Table 2: Influence of Synthesis Conditions on Mg(OH)₂ Morphology in Nitrate Systems

This table is interactive. Click on the headers to sort the data.

| Magnesium Source | Precipitant/Additive | Method | Resulting Morphology | Particle Size |

|---|---|---|---|---|

| Mg(NO₃)₂ | Ammonia (NH₄OH) | Precipitation | Platelet-shaped, nearly circular | ~351 nm diameter |

| Mg(NO₃)₂·6H₂O | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Hydrothermal | Well-defined hexagonal nanoflakes | ~40 nm thick |

| Mg(NO₃)₂·6H₂O | PEG 20000 | Hydrothermal | Hexagonal nanoflakes | ~10 nm thick, ~100 nm lateral |

| Mg(NO₃)₂ | Sodium hydroxide (NaOH) | Microwave (low power) | Fiber-like nanoparticles | ~20-40 nm diameter, ~100-150 nm length |

Data sourced from multiple studies. rsc.orguliege.be

It has been suggested that the planar geometry of NO₃⁻ anions may exert steric effects that restrict crystal growth in the third dimension, thereby favoring the formation of lamellar, or plate-like, structures. rsc.org The use of templating agents, such as the polymer PEG 20000, can lead to well-dispersed, discrete hexagonal nanoflakes by guiding the crystallization process. rsc.org Similarly, different heating methods, like microwave irradiation, can produce unique morphologies such as nanofibers. rsc.org

Comparing the use of different magnesium salts, one study found that reacting aqueous magnesium nitrate with aqueous ammonia produced platelet-shaped particles with a nearly circular contour and a mean diameter of 351 nm. uliege.be This result was not significantly different from the morphology obtained when using magnesium chloride under similar conditions, suggesting that the counter-ion (NO₃⁻ vs. Cl⁻) does not always have a dominant influence on the final particle shape. uliege.be

Formation of Magnesium Hydroxide through Hydration of Magnesium Oxide in Nitrate-Containing Media

The formation of magnesium hydroxide from magnesium oxide (MgO) in a nitrate-containing medium typically proceeds via an acid-base neutralization reaction rather than direct hydration. quora.comechemi.com When magnesium oxide, a basic oxide, is introduced into a medium containing nitric acid (HNO₃), it dissolves to form an aqueous solution of magnesium nitrate (Mg(NO₃)₂) and water. quora.com

The chemical reaction is as follows: MgO + 2HNO₃ → Mg(NO₃)₂ + H₂O quora.com

This process is fundamentally a dissolution of the oxide in acid to produce a salt solution. quora.comechemi.com To subsequently obtain magnesium hydroxide from this solution, a precipitating agent, such as an alkali metal hydroxide or ammonia, must be added to the magnesium nitrate solution. mdpi.comwikipedia.org This will cause the precipitation of Mg(OH)₂. wikipedia.org

The direct hydration of magnesium oxide (MgO + H₂O → Mg(OH)₂), is a separate process involving dissolution and crystallization. nih.govyoutube.com In this mechanism, Mg²⁺ and OH⁻ ions are formed at the surface of the MgO, and when their concentrations reach a saturation point, Mg(OH)₂ begins to nucleate and precipitate. nih.gov The presence of dissolved magnesium nitrate in the water could theoretically influence this direct hydration process by increasing the initial concentration of Mg²⁺ ions, which would affect the supersaturation level and potentially the precipitation kinetics. However, the more direct and commonly described pathway in a nitrate-rich, acidic environment is the complete dissolution of MgO to form magnesium nitrate first. quora.commdpi.com

Structural Characterization and Crystallographic Analysis of Magnesium Hydroxide Nitrate Phases

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the crystallinity of magnesium hydroxide (B78521) nitrate (B79036) compounds. The XRD patterns of magnesium hydroxide, often synthesized from magnesium nitrate, typically exhibit diffraction peaks corresponding to the brucite structure. researchgate.netuliege.bersc.org The crystalline nature of magnesium hydroxide is characterized by a layered CdI2-type arrangement, with hexagonal layers of Mg2+ ions stacked between layers of OH- ions, forming Mg(OH)6 octahedra. uliege.be

The synthesis conditions, such as temperature and the use of additives like magnesium nitrate, can influence the crystallinity and crystallite size of the resulting magnesium hydroxide. researchgate.netmdpi.com For instance, the intensity ratio of different crystallographic planes, such as the (001) and (101) planes, can be affected by the hydrothermal temperature, which in turn influences the growth morphology and crystallinity. mdpi.com Analysis of XRD peak broadening using the Scherrer equation allows for the estimation of crystallite sizes, which have been shown to vary with the concentration of reactants during synthesis. mdpi.com

In composite materials containing magnesium nitrate, XRD analysis can reveal the presence of different phases. For example, in a composite of magnesium nitrate and alumina (B75360), XRD patterns can show characteristic peaks of both Al2O3 and phases related to magnesium nitrate, such as magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) or magnesium oxide (MgO), depending on the processing conditions. electrochemsci.org The absence of sharp diffraction peaks for the magnesium nitrate component in some composites suggests its existence in an amorphous state. electrochemsci.org

Interactive Data Table:

Electron Microscopy for Morphological and Microstructural Elucidation

Scanning Electron Microscopy (SEM) is extensively used to study the surface morphology and microstructure of magnesium hydroxide nitrate and related materials. SEM images reveal that magnesium hydroxide synthesized from magnesium nitrate can form nanoparticles with various morphologies, including platelet-like structures. uliege.beresearchgate.net The reaction conditions, such as temperature, reaction time, and the concentration of precursors like sodium hydroxide, significantly influence the resulting particle size and shape, which can range from nanodisks to microdisks and polyhedrons. researchgate.net

For example, studies have shown that increasing the hydrothermal treatment temperature and duration can lead to a decrease in particle size distribution. researchgate.net The morphology can also be controlled by the choice of the magnesium salt used in the synthesis; for instance, using magnesium nitrate can result in platelet-shaped particles with a nearly circular contour. uliege.be SEM analysis is also employed to observe the microstructure of composites, such as magnesium nitrate dispersed in an alumina matrix, revealing the distribution of crystalline and amorphous regions. electrochemsci.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) provide more detailed information about the internal structure, crystallinity, and particle size of magnesium hydroxide nitrate phases at the nanoscale. TEM images have confirmed the platelet-like morphology of magnesium hydroxide nanoparticles synthesized from magnesium nitrate. uliege.be

HR-TEM allows for the visualization of lattice fringes, providing direct evidence of the crystalline nature of the material. For instance, HR-TEM studies on magnesium hydroxide have shown lattice fringes corresponding to specific crystallographic planes, such as the (101) plane of the hexagonal phase of Mg(OH)2. researchgate.net This level of detail is crucial for understanding the growth mechanisms and crystalline perfection of the nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED) patterns obtained through TEM can further confirm the crystal structure and orientation of the nanoparticles. researchgate.netresearchgate.net

Spectroscopic Investigations of Chemical Bonding and Local Environments

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the chemical bonding and functional groups present in magnesium hydroxide nitrate and its derivatives. The FTIR spectrum of magnesium hydroxide typically shows a sharp absorption band around 3696 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. researchgate.net In materials synthesized from magnesium nitrate, the presence of nitrate ions can also be detected.

In composite systems, such as magnesium nitrate with alumina, FTIR spectroscopy can be used to study the interactions between the different components. electrochemsci.org For example, shifts in the vibrational modes of the nitrate ion (NO₃⁻) can indicate changes in its local environment, such as the formation of contact ion pairs. electrochemsci.org FTIR analysis can also confirm the transformation of magnesium nitrate into other phases, like magnesium oxide, during thermal treatment. researchgate.net

Interactive Data Table:

Raman spectroscopy provides complementary information to FTIR, particularly for studying the vibrational modes of symmetric molecules and ionic species. In the context of magnesium nitrate systems, Raman spectroscopy has been used to investigate the interactions between magnesium ions and nitrate ions in aqueous solutions. acs.orgacs.org

The Raman spectrum of magnesium hydroxide is characterized by specific peaks corresponding to its vibrational modes. For instance, characteristic Raman lines for Mg(OH)₂ have been observed at various wavenumbers, including 519, 848, 915, 1095, and 1490 cm⁻¹. researchgate.net The presence and position of these peaks can be used to identify the magnesium hydroxide phase and to distinguish it from other compounds like magnesium oxide. researchgate.netnih.gov In studies of magnesium nitrate solutions, Raman spectroscopy helps in understanding the structure of hydrated ions and the extent of ion pairing. acs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. In the context of magnesium hydroxide nitrate and related layered double hydroxides (LDHs), XPS is instrumental in confirming the presence of the constituent elements and understanding their bonding environments. mdpi.comscilit.com

Studies on nitrate-intercalated LDHs, such as Mg-Al LDH, have utilized XPS to confirm the elemental composition and the chemical status of the surface elements. nih.gov The survey scans typically reveal the presence of magnesium, oxygen, and nitrogen, corresponding to the primary components of magnesium hydroxide nitrate. researchgate.netresearchgate.net

High-resolution XPS spectra provide more detailed chemical state information. The Mg 2p peak is characteristic of magnesium in its +2 oxidation state. mdpi.comscilit.com The O 1s spectrum can often be deconvoluted into multiple peaks, which can be attributed to different oxygen environments, such as the hydroxyl groups (OH⁻) in the brucite-like layers, the oxygen atoms within the nitrate anions (NO₃⁻), and physically adsorbed water molecules. mdpi.comscilit.comresearchgate.net For instance, in a study on NiAl LDH with nitrate, the O 1s spectrum showed distinct peaks for metal-oxygen bonds, hydroxide groups, and interlayer water. researchgate.net Similarly, the N 1s spectrum is characteristic of the nitrate anion, confirming its presence as the interlayer species. researchgate.netresearchgate.net

The binding energies of the core level electrons can be influenced by the chemical environment. However, research on various LDHs has shown that the influence of the interlayer anion on the binding energies of the elements within the hydroxide layers (like Mg and Al) is generally minimal and often within the experimental error of the XPS technique. mdpi.comscilit.com

Table 1: Representative XPS Binding Energies for Elements in Nitrate-Containing Layered Double Hydroxides

| Element | Orbital | Binding Energy (eV) | Reference |

| Mg | 2p | ~50.1 | mdpi.comscilit.com |

| O | 1s (OH⁻) | ~531.6 | mdpi.comscilit.com |

| O | 1s (NO₃⁻) | ~530.5 | mdpi.comscilit.com |

| O | 1s (H₂O) | ~532.4 | mdpi.comscilit.com |

| N | 1s | ~406-407 | researchgate.net |

Note: Binding energies can vary slightly depending on the specific composition and structure of the material and the instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. In the study of magnesium hydroxide nitrate systems, NMR, particularly ¹H and ¹⁴N NMR, can provide insights into solvation effects and the dynamics of ions in solution during the synthesis process. researchgate.netchemicalpapers.comresearchgate.net

A study on the precipitation of magnesium hydroxide from a magnesium nitrate solution demonstrated the utility of NMR in explaining the observed effects of ammonium (B1175870) nitrate on the system. researchgate.netchemicalpapers.comresearchgate.net The addition of ammonium nitrate was found to increase the solubility of magnesium hydroxide and slow down its precipitation. researchgate.netchemicalpapers.comresearchgate.net This phenomenon was attributed to the solvation effect of the nitrate ions, which was confirmed by ¹⁴N NMR spectroscopy. researchgate.netchemicalpapers.comresearchgate.net The NMR data provided evidence for the interaction between the nitrate ions and other species in the solution, which influences the nucleation and growth of magnesium hydroxide crystals. researchgate.netchemicalpapers.comresearchgate.net

While solid-state NMR studies on magnesium-containing compounds are available, including ²⁵Mg NMR, specific data for magnesium hydroxide nitrate (1/1/1) is not extensively reported. nih.govrsc.orgrsc.org However, ¹H MAS NMR studies on various hydrated and hydroxylated magnesium compounds have been conducted to differentiate between hydroxyl protons and water protons in different environments. nih.govacs.orgnih.gov For instance, in brucite (Mg(OH)₂), the hydroxyl proton exhibits a characteristic chemical shift. nih.gov In more complex systems, multiple proton environments can be identified, corresponding to isolated hydroxyl groups, hydrogen-bonded environments, and water molecules in various states of hydration. acs.orgnih.gov These techniques could be applied to magnesium hydroxide nitrate to probe the local environments of the hydroxide and potential water molecules within its structure.

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental step in characterizing a chemical compound to verify its empirical formula. For magnesium hydroxide nitrate, this involves quantifying the mass percentages of magnesium (Mg), nitrogen (N), and hydrogen (H) to confirm the stoichiometric ratio of 1:1:1 for Mg:NO₃:OH.

Various analytical techniques can be employed for elemental analysis. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a common and sensitive method for determining the concentration of metallic elements like magnesium. researchgate.net The sample is typically dissolved in an acidic solution, and the concentration of magnesium is measured by detecting the characteristic wavelengths of light emitted by the excited magnesium atoms in the plasma. researchgate.net

The nitrogen content, originating from the nitrate group, can be determined using methods such as combustion analysis or ion chromatography after dissolving the sample. In combustion analysis, the sample is burned at high temperatures, and the resulting nitrogen oxides are reduced to N₂ gas, which is then quantified.

Hydrogen content, present in the hydroxide group, is also typically determined by combustion analysis. The sample is combusted, and the resulting water is collected and measured.

The results of the elemental analysis are then compared with the theoretical mass percentages calculated from the chemical formula of magnesium hydroxide nitrate (Mg(OH)NO₃).

Table 2: Theoretical Elemental Composition of Magnesium Hydroxide Nitrate (Mg(OH)NO₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Ratio | Mass in Formula ( g/mol ) | Mass Percentage (%) |

| Magnesium | Mg | 24.305 | 1 | 24.305 | 26.02 |

| Oxygen | O | 15.999 | 4 | 63.996 | 68.51 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 15.00 |

| Hydrogen | H | 1.008 | 1 | 1.008 | 1.08 |

| Total | 93.316 | 100.00 |

Note: The table presents the theoretical composition. Experimental values should be in close agreement to confirm the stoichiometry.

Analysis of Surface and Textural Properties (e.g., BET Surface Area, Porosity)

The surface and textural properties, such as the specific surface area and porosity, are crucial characteristics of magnesium hydroxide nitrate, especially when considering its applications in areas like catalysis, adsorption, and as a flame retardant. These properties are heavily influenced by the synthesis method and subsequent treatments. The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of a gas (commonly nitrogen) on the surface of the material, is the standard technique for determining the specific surface area. nih.govntu.edu.twsciepub.com

The BET surface area of magnesium hydroxide and related materials can vary significantly. For instance, magnesium hydroxide nanoparticles synthesized via different methods have reported BET surface areas ranging from 77 m²/g to 80.27 m²/g. ntu.edu.twsciepub.comresearchgate.net The synthesis conditions, such as the precipitating agent used, can have a substantial impact. One study found that using an ammonia (B1221849) solution as the precipitating agent for magnesium hydroxide from magnesium nitrate resulted in a significantly higher surface area (120-130 m²/g for the resulting MgO) compared to using sodium or potassium hydroxide (60-70 m²/g for the resulting MgO). mdpi.com

The nitrogen adsorption-desorption isotherm provides further information about the porosity of the material. The shape of the isotherm can indicate the type of pores present (micropores, mesopores, or macropores). For example, a type IV isotherm is indicative of a mesoporous material. nih.gov Analysis of the isotherm data can also yield the total pore volume and the pore size distribution. nih.gov

In some cases, doping or the presence of other ions can dramatically alter the surface properties. A study on potassium nitrate-doped magnesium hydroxide showed a significant reduction in the BET surface area from 250 m²/g for the pure magnesium hydroxide to 6 m²/g for the doped sample. nih.gov This was attributed to the dopant plugging the pores of the material. nih.gov

Table 3: Comparison of BET Surface Area for Magnesium Hydroxide and Related Materials

| Material | Synthesis/Doping | BET Surface Area (m²/g) | Reference |

| Magnesium Hydroxide Nanoparticles | Spinning Disk Reactor | 77 | ntu.edu.tw |

| Magnesium Hydroxide Nanosheets | Microwave Assisted | 80.27 | sciepub.comresearchgate.net |

| Pure Magnesium Hydroxide | - | 250 | nih.gov |

| 5 wt% KNO₃-doped Magnesium Hydroxide | Doping | 6 | nih.gov |

These textural properties are critical as a higher surface area and controlled porosity can enhance the reactivity and efficiency of the material in various applications.

Thermal Behavior and Decomposition Mechanisms of Magnesium Hydroxide Nitrate Systems

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Transitions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal techniques for elucidating the thermal stability and phase transitions of magnesium-hydroxide-nitrate compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Studies employing these methods reveal that the thermal decomposition of magnesium hydroxide (B78521) nitrate (B79036) is a multi-step process. nih.gov TGA curves typically show distinct mass loss steps corresponding to dehydration and denitration. researchgate.net For instance, the decomposition of magnesium nitrate hexahydrate, a related compound, shows multiple mass loss events corresponding to the sequential loss of water molecules followed by the decomposition of the nitrate group. researchgate.net The decomposition of magnesium hydroxide itself is a well-studied process that begins at temperatures around 300-400°C, resulting in the formation of magnesium oxide. researchgate.net

DSC analysis complements TGA by identifying the endothermic and exothermic nature of these transitions. The dehydration steps are typically endothermic, as is the initial decomposition of the nitrate. nih.gov The presence of nitrate species can influence the decomposition temperature of magnesium hydroxide, in some cases lowering it. researchgate.netnih.gov

Detailed thermal analysis data from various studies on related magnesium compounds provide insight into the expected behavior of magnesium hydroxide nitrate.

Interactive Data Table: Thermal Decomposition Data of Related Magnesium Compounds

| Compound | Decomposition Temperature (°C) | Technique | Key Observations | Reference |

| Magnesium Hydroxide | 350-450 | TGA/DTA | Single-step decomposition to MgO. | researchgate.net |

| Magnesium Nitrate Hexahydrate | 100-500 | TGA/DSC | Multi-step dehydration and denitration. | nih.govresearchgate.net |

| Magnesium Carbonate | 350-650 | TGA | Decomposition to MgO and CO2. | youtube.com |

Multi-Stage Decomposition Pathways (Dehydration and Denitration)

The thermal decomposition of magnesium-hydroxide-nitrate systems proceeds through a series of distinct stages, primarily involving dehydration and denitration.

The initial stages of decomposition involve the loss of water molecules (dehydration). In hydrated forms of magnesium nitrate, this occurs in a stepwise manner. For example, magnesium nitrate hexahydrate first loses water to form lower hydrates before complete dehydration. nih.govquora.com

Following dehydration, or concurrently at higher temperatures, the denitration process occurs. This involves the breakdown of the nitrate group (NO₃⁻). The decomposition of metal nitrates often yields the corresponding metal oxide, nitrogen dioxide (NO₂), and oxygen (O₂). wikipedia.orgbrainly.comquora.com In the case of magnesium hydroxide nitrate, the decomposition would involve the breakdown of both the hydroxide and nitrate components.

Formation of Magnesium Oxide (MgO) as a Thermal Decomposition Product

The final solid product of the thermal decomposition of magnesium-hydroxide-nitrate systems is magnesium oxide (MgO). This is a consistent finding across numerous studies on the thermal decomposition of various magnesium compounds, including magnesium hydroxide, magnesium nitrate, and magnesium carbonate. researchgate.netyoutube.combrainly.comjst.go.jpyoutube.com

The formation of MgO occurs after the complete removal of water and the decomposition of the nitrate and hydroxide groups. The chemical equations for the decomposition of magnesium nitrate and magnesium hydroxide are as follows:

2Mg(NO₃)₂ → 2MgO + 4NO₂ + O₂ wikipedia.orgbrainly.comquora.com

Mg(OH)₂ → MgO + H₂O brainly.comyoutube.com

The resulting magnesium oxide is a stable, refractory material. The morphology and properties of the MgO produced can be influenced by the decomposition conditions, such as temperature and heating rate. researchgate.net For instance, the decomposition of magnesium hydroxide at lower temperatures can produce MgO with a high surface area. researchgate.net The presence of nitrate can also affect the morphology of the resulting MgO. researchgate.net

Kinetic and Mechanistic Studies of Thermal Decomposition Processes

Kinetic and mechanistic studies of the thermal decomposition of magnesium-hydroxide-nitrate systems aim to understand the rates and detailed steps of the decomposition reactions. These studies often employ non-isothermal methods, where the sample is heated at a constant rate, and the resulting data is analyzed using various kinetic models. researchgate.net

The decomposition of magnesium hydroxide has been shown to follow different kinetic models depending on the experimental conditions, with the Avrami-Erofeev equation often providing a good fit, suggesting a nucleation and growth mechanism. researchgate.net The activation energy for the decomposition of magnesium hydroxide has been reported to be in the range of 115-148 kJ/mol. researchgate.net

Influence of Nitrate Species on the Thermal Reactivity and Decomposition Products

The presence of nitrate species significantly influences the thermal reactivity and decomposition products of magnesium hydroxide systems. Doping magnesium hydroxide with nitrates, such as sodium nitrate, has been shown to lower the decomposition temperature of the hydroxide. researchgate.netnih.gov This effect is attributed to the potential for nitrate anions to infiltrate the brucite lattice of magnesium hydroxide, which can facilitate the formation of magnesium oxide nuclei and thus lower the decomposition temperature. researchgate.net

The nitrate group itself decomposes at higher temperatures, leading to the formation of nitrogen oxides (NO₂ and N₂O) and oxygen, in addition to the magnesium oxide and water produced from the hydroxide decomposition. wikipedia.orgbrainly.comquora.com The presence of nitrates can also alter the morphology of the final magnesium oxide product. researchgate.net

Furthermore, the interaction between the decomposing nitrate and hydroxide components can lead to more complex reaction pathways and a different distribution of gaseous products compared to the decomposition of the individual compounds.

Intercalation Chemistry and Advanced Research on Magnesium Aluminum Nitrate Layered Double Hydroxides Ldhs

Synthesis and Structural Control of Mg/Al-NO₃ LDHs

The synthesis of Magnesium-Aluminum-Nitrate Layered Double Hydroxides (Mg/Al-NO₃ LDHs) is a process that allows for precise control over the material's structural and chemical properties. The most common method employed is co-precipitation, where aqueous solutions of magnesium and aluminum nitrate (B79036) salts are combined with an alkaline solution under controlled pH. rsc.orgresearchgate.netmdpi.com The molar ratio of Mg²⁺ to Al³⁺ is a critical parameter, typically ranging from 2:1 to 4:1, to ensure the formation of a pure LDH phase without impurities like Mg(OH)₂ or Al(OH)₃. dergipark.org.trnih.gov

Hydrothermal treatment is a subsequent step often used to improve the properties of the synthesized LDH nanoparticles. dergipark.org.trnih.gov This process involves heating the LDH suspension in an autoclave at temperatures typically between 80°C and 125°C for a specific duration. dergipark.org.trnih.gov It has been shown to enhance crystallinity and allow for fine-tuning of particle size and polydispersity index (PDI). dergipark.org.tr For instance, nanoparticles with an optimal size of 86.87 nm and a PDI of 0.132 have been obtained through optimized hydrothermal conditions (48 hours at 80°C and 250 rpm). dergipark.org.tr

Several factors during synthesis can be adjusted to control the final structure:

pH Level: The pH of the co-precipitation medium is crucial. A higher pH can sometimes lead to increased carbonate contamination from atmospheric CO₂, which can co-intercalate with the nitrate ions. mdpi.com Maintaining a pH around 10.5 has been found to increase the purity and crystallinity of the samples. researchgate.net

Reactant Concentration: While reactant concentration may not significantly alter the particle size and morphology, it can influence the composition and crystalline structure of the LDH. mdpi.com

Use of Amines: The introduction of amines, such as ethylenediamine (B42938) (EDA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA), during synthesis can promote the formation of Mg/Al-NO₃ LDHs with high purity and crystallinity, even without an inert nitrogen atmosphere. researchgate.net The presence of these amines helps to prevent carbonate contamination. researchgate.net

Table 1: Effects of Synthesis Parameters on Mg/Al-NO₃ LDH Properties

| Parameter | Variation | Effect on LDH Properties | Source(s) |

|---|---|---|---|

| Mg/Al Molar Ratio | 2:1 to 4:1 | Influences layer charge density and purity of the LDH phase. dergipark.org.trnih.gov | dergipark.org.tr, nih.gov |

| Hydrothermal Treatment | 80-125°C, 2-48h | Increases crystallinity, controls particle size and distribution. dergipark.org.trnih.gov | dergipark.org.tr, nih.gov |

| pH | ~8.0 to 12.7 | Affects purity, potential for carbonate contamination, and final structure. researchgate.netmdpi.com | researchgate.net, mdpi.com |

| Additives (Amines) | EDA, DMA, TMA | Increases crystallinity and purity by minimizing carbonate contamination. researchgate.net | researchgate.net |

Interlayer Anion Exchange Mechanisms and Selectivity for Nitrate

Layered double hydroxides are renowned for their anion exchange capabilities, a property rooted in their unique layered structure. nih.gov The positively charged brucite-like layers require balancing by interlayer anions, which can be exchanged with other anions from a surrounding solution. nih.govresearchgate.net The primary driving force for this anion exchange is electrostatic force. rsc.org

Mg/Al-NO₃ LDHs exhibit a notable selectivity for certain anions. The exchange process is not merely a random swapping of ions but is governed by factors such as anion size, charge, and the strength of hydrogen bonding between the anion and the hydroxide (B78521) layers. rsc.org Molecular dynamics and density functional theory (DFT) studies have elucidated the exchange order for various anions in LDHs. rsc.org The relative binding energies generally decrease in the order: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > HCOO⁻ > NO₃⁻. rsc.org This order indicates that nitrate is one of the more readily exchangeable anions, making Mg/Al-NO₃ LDHs effective precursors for intercalating other functional anions.

However, under specific conditions, Mg/Al LDHs can show a preferential affinity for nitrate. In the presence of competing anions like carbonate, sulfate, phosphate, and chloride, Mg/Al-LDH with a 4:1 ratio was found to remove nitrate preferentially from solutions. gjesm.netgjesm.net This selectivity is crucial for applications such as nitrate removal from contaminated water or soil. gjesm.netsid.ir Furthermore, this material has demonstrated high reversibility, capable of exchanging nitrate multiple times without a significant reduction in its capacity. gjesm.netgjesm.net Fluorine substitution in the LDH structure can also alter anion affinity, with certain F-LDHs showing a high affinity for nitrate ions. nih.gov

Table 2: Anion Exchange Selectivity in LDHs

| Anion | Relative Binding Strength | Exchangeability | Source(s) |

|---|---|---|---|

| Phosphate (PO₄³⁻) | Very High | Difficult to exchange out | rsc.org |

| Carbonate (CO₃²⁻) | High | Difficult to exchange out | rsc.org |

| Sulfate (SO₄²⁻) | Moderate-High | Less easily exchanged | rsc.org |

| Chloride (Cl⁻) | Moderate | More easily exchanged | rsc.org |

| Nitrate (NO₃⁻) | Low | Readily exchangeable | rsc.org |

Investigation of Layered Structure Reconstruction and Memory Effects

A remarkable characteristic of Mg/Al LDHs is the "memory effect." researchgate.netmdpi.com This phenomenon refers to the ability of the material to restore its original layered structure after being thermally decomposed. When Mg/Al-NO₃ LDH is calcined at temperatures between 450°C and 600°C, it undergoes dehydroxylation and the release of interlayer anions and water, collapsing the layered structure to form a mixed metal oxide (LDO). researchgate.netmdpi.com

This resulting LDO can regenerate the layered hydroxide structure upon rehydration in an aqueous solution containing anions. researchgate.net If this rehydration occurs in a solution containing nitrate ions, the Mg/Al-NO₃ LDH structure is reformed. researchgate.net This reconstruction process is driven by the recrystallization of the oxide material, which incorporates water molecules and anions from the solution into the interlayer spaces to balance the charge of the reformed hydroxide layers. researchgate.netmdpi.com The first signs of this recrystallization can be observed within 30 minutes of exposure to the solution. researchgate.net This memory effect is a powerful tool for loading the LDH with various anions that might be difficult to intercalate via direct synthesis or simple ion exchange. researchgate.net The capacity for this structural restoration is dependent on the cationic composition of the LDH. mdpi.com

Crystallographic Features of Nitrate-Intercalated LDH Phases

The crystallographic structure of Mg/Al-NO₃ LDHs is well-defined and has been extensively studied using techniques like Powder X-ray Diffraction (PXRD). rsc.orgresearchgate.netnih.gov The PXRD patterns show sharp, characteristic reflections that confirm a crystalline, layered phase. rsc.orgresearchgate.net

A key crystallographic parameter is the basal spacing (d₀₀₃), which represents the distance between adjacent hydroxide layers and includes the thickness of the brucite-like layer (~0.48 nm) and the height of the interlayer gallery. rsc.org For Mg/Al-NO₃ LDHs, this basal spacing is typically reported to be between 8.6 Å and 8.9 Å. rsc.orgnih.gov This spacing indicates that the nitrate ions are intercalated with their molecular plane inclined at an angle of approximately 70° to the metal hydroxide layers. researchgate.net This orientation is distinct from that of carbonate ions, which typically lie parallel to the layers and result in a smaller basal spacing of around 7.6 Å to 8.0 Å. researchgate.netmdpi.com

The precise basal spacing and crystallinity can be influenced by several factors:

Layer Charge Density: The Mg/Al ratio affects the charge density of the layers, which in turn influences the arrangement and spacing of the interlayer nitrate ions. researchgate.net

Hydration State: The amount of co-intercalated water molecules can affect the gallery height.

Purity: The presence of other anions, particularly carbonate, can lead to different or mixed crystallographic phases. mdpi.com Highly crystalline samples exhibit sharp and strong diffraction peaks at low 2θ values. rsc.org

Table 3: Crystallographic Data for Nitrate-Intercalated LDHs

| LDH Composition | Synthesis Method | Basal Spacing (d₀₀₃) | Nitrate Ion Orientation | Source(s) |

|---|---|---|---|---|

| Mg/Al-NO₃ | Co-precipitation | 8.67 Å | Inclined | rsc.org |

| Mg/Al-NO₃ | Co-precipitation | 8.9 Å | Inclined (~70°) | nih.gov, researchgate.net |

| Zn/Al-NO₃ | Co-precipitation | 8.84 Å | Inclined | nih.gov |

| Mg-Zn/Al-NO₃ | Co-precipitation | 8.8 Å | Inclined | nih.gov |

Computational and Theoretical Investigations of Magnesium Hydroxide Nitrate Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to understand the energetics and bonding in magnesium-based compounds, providing foundational knowledge for the interactions between magnesium, hydroxide (B78521), and nitrate (B79036) ions.

DFT calculations have been instrumental in studying the surfaces of magnesium-containing minerals and their interaction with water and other species. For instance, theoretical efforts have modeled the behavior of hydroxyl groups on various irregularities and surface states of magnesium oxide (MgO), a key product of magnesium hydroxide decomposition. mdpi.com Such studies are crucial for understanding the initial stages of hydration and dehydration processes.

Furthermore, DFT has been combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to characterize hydrated magnesium compounds. mdpi.com By calculating the NMR chemical shieldings and correlating them with experimental chemical shifts for reference compounds like brucite (Mg(OH)₂), a robust framework for identifying and quantifying different proton-containing phases is established. mdpi.com This combined approach has been used to assign the 1H-MAS-NMR spectrum of nitromagnesite (MgNO₃·6H₂O), where the major resonance at δ = +4.0 ppm is assigned to bound water protons. mdpi.com

Recent DFT studies have also focused on the initial stages of the dehydration process in Mg(OH)₂, a critical step in its application for thermochemical energy storage. researchgate.netacs.org These calculations help to elucidate the reaction pathways and energy barriers involved in the transformation of Mg(OH)₂ to MgO, providing a theoretical basis for the effects observed when dopants like nitrates are introduced.

Table 1: Predicted vs. Experimental 1H-NMR Chemical Shifts for Reference Magnesium Compounds

| Compound | Experimental Chemical Shift (δexp, ppm) | Calculated Isotropic Shielding (σiso calc, ppm) |

|---|---|---|

| Mg(OH)₂ | +0.05 | 31.0 |

| MgSO₄·7H₂O | +5.0 | 22.9 |

| Nitromagnesite (MgNO₃·6H₂O) | +4.0 | N/A |

| NaOH | -3.2 | 34.5 |

This table presents a selection of experimental and calculated NMR data used to calibrate computational models for identifying magnesium-containing phases. Data sourced from mdpi.com.

Molecular Dynamics (MD) Simulations of Interfacial Phenomena and Interactions

In the context of magnesium hydroxide nitrate systems, MD simulations have been pivotal in exploring the role of molten nitrate interfaces on MgO surfaces, which is critical for improving the reversibility of thermochemical energy storage cycles. nih.govnih.gov Researchers have simulated melts of various nitrates, such as LiNO₃, NaNO₃, and KNO₃, on MgO surfaces to gain atomic-scale details of the adsorbed layers and to understand interface energies. nih.govacs.orgresearchgate.net

These simulations reveal that upon cooling, an ordered, static monolayer of nitrate and corresponding cations forms on the MgO surface. acs.org This adsorbed layer significantly influences the thermodynamics of the system. The simulations have been used to calculate adhesion energies between the nitrate melts and the MgO surface, which are thermodynamically favorable and range from 1.3 J/m² for KNO₃ to 1.9 J/m² for LiNO₃. nih.gov

Based on these MD-derived energy values, thermodynamic models have been developed to explain how nitrate melts affect the dehydration of Mg(OH)₂. nih.govacs.org It was hypothesized and later supported by these models that the enhanced reactivity and lower decomposition temperatures observed in nitrate-doped Mg(OH)₂ can be quantitatively explained by accounting for the interfacial energy of the molten salt/solid MgO interface in the reaction thermodynamics. nih.gov

Table 2: Calculated Interfacial and Adhesion Energies from MD Simulations

| Nitrate/MgO System | Adhesion Energy (Ea, J/m²) |

|---|---|

| LiNO₃/MgO | 1.9 |

| NaNO₃/MgO | 1.8 |

| KNO₃/MgO | 1.3 |

This table summarizes the high adhesion energies calculated from MD simulations, indicating a strong, favorable interaction at the nitrate/MgO interface. Data sourced from nih.gov.

Modeling of Precipitation, Nucleation, and Growth Kinetics

The synthesis of magnesium hydroxide, often through precipitation from a solution containing magnesium ions (such as magnesium nitrate) and a base, is a process where the kinetics of nucleation and crystal growth dictate the final product's properties. researchgate.netresearchgate.net Computational modeling has become essential for designing, optimizing, and scaling up such precipitation processes. bohrium.comacs.org

Comprehensive models have been developed that couple computational fluid dynamics (CFD) with population balance equations (PBE). bohrium.comunipa.it CFD is used to characterize the flow field and mixing efficiency in the reactor, such as a T-mixer, which determines the local supersaturation ratio—the driving force for precipitation. bohrium.comnih.gov The PBE is then solved to track the evolution of the particle size distribution, accounting for key processes like primary nucleation (both homogeneous and heterogeneous), molecular growth, and aggregation. bohrium.comresearchgate.net

One study specifically investigated the nucleation of Mg(OH)₂ from a magnesium nitrate solution by adding ammonia (B1221849). researchgate.net It was found that the presence of ammonium (B1175870) nitrate (NH₄NO₃) in the solution increases the solubility of Mg(OH)₂ and consequently slows down the precipitation rate. researchgate.net This effect is explained by the solvation effect of the additional nitrate ions. researchgate.net Such models are used to infer unknown kinetic parameters by fitting the model's predictions to experimental data, such as measured particle size distributions. bohrium.comnih.gov This approach allows for the development of predictive models that can be used to design industrial prototypes for Mg(OH)₂ precipitation from various sources, including saltwork brines. bohrium.comacs.org

Computational Approaches to Understanding Morphology Control

The morphology (i.e., the size and shape) of magnesium hydroxide crystals is critical for many of its applications. researchgate.net Computational modeling provides a powerful avenue for understanding and controlling this morphology. By simulating the interplay between fluid dynamics, supersaturation, and precipitation kinetics, researchers can predict how different synthesis conditions will affect the final crystal shape. bohrium.comscienceopen.com

The choice of magnesium precursor is a key parameter in morphology control. Studies have shown that precipitating Mg(OH)₂ from different magnesium salts, including magnesium nitrate, magnesium chloride, and magnesium acetate (B1210297), results in materials with different physical properties. manchester.ac.ukuliege.be For example, using magnesium nitrate as a precursor has been shown to produce Mg(OH)₂ with a desirable platelet-like morphology. uliege.be

Computational models, as described in the previous section, allow for a systematic investigation of how parameters like reactant concentration, flow rate, mixing efficiency, and temperature influence the relative rates of nucleation and growth. acs.orgnih.gov Since crystal habit is determined by the differential growth rates of various crystal faces, controlling these kinetic factors is the primary method for controlling morphology. For instance, high supersaturation levels, which can be predicted and mapped using CFD, often lead to rapid nucleation and the formation of agglomerates of smaller primary crystals. uliege.be By using computational tools to find operating conditions that favor crystal growth over nucleation, it is possible to synthesize Mg(OH)₂ nanoparticles with specific morphologies, such as rods, needles, or platelets. researchgate.net

Theoretical Studies on Thermochemical Energy Storage Mechanisms

Magnesium hydroxide is a promising material for thermochemical energy storage (TCES) due to its reversible dehydration-hydration reaction (Mg(OH)₂ ↔ MgO + H₂O). nih.govmanchester.ac.uk A major challenge is that the dehydration requires high temperatures. researchgate.netacs.org Theoretical and computational studies have been crucial in understanding how additives, particularly nitrates, can modify the reaction mechanism to improve TCES performance. researchgate.netnih.gov

Doping Mg(OH)₂ with salts like sodium nitrate (NaNO₃), lithium nitrate (LiNO₃), or cerium nitrate (Ce(NO₃)₃) has been experimentally shown to significantly reduce the dehydration temperature. researchgate.netresearchgate.netresearchgate.net For example, adding NaNO₃ can lower the decomposition temperature by up to 50°C, while LiNO₃ can achieve a reduction of 76°C. researchgate.net

Table 3: Effect of Nitrate Dopants on Mg(OH)₂ Dehydration Temperature

| Dopant | Dopant Concentration (wt. %) | Decomposition Temperature Reduction (°C) | Reference |

|---|---|---|---|

| Sodium Nitrate (NaNO₃) | 15-20 | ~50 | researchgate.net |

| Lithium Nitrate (LiNO₃) | Not specified | 76 | researchgate.net |

| Cerium Nitrate (Ce(NO₃)₃) | 10 | 29 | researchgate.net |

| Cerium Nitrate (Ce(NO₃)₃) & Lithium Hydroxide (LiOH) | Not specified | 76 | researchgate.net |

This table highlights the significant impact of various nitrate-based dopants on lowering the energy storage (dehydration) temperature of Mg(OH)₂, a key finding supported by theoretical studies. Data sourced from researchgate.netresearchgate.netresearchgate.net.

Advanced Material Applications Derived from Magnesium Hydroxide Nitrate Precursors and Transformations

Development of Magnesium Oxide Nanomaterials for Catalysis and Adsorption

The thermal decomposition of magnesium hydroxide (B78521) nitrate (B79036) is a key method for producing magnesium oxide (MgO) nanomaterials with tailored properties for catalytic and adsorption applications. This process typically involves the transformation of a magnesium hydroxide precursor, often derived from magnesium nitrate, into MgO through calcination. nu.edu.sananoscalereports.com

The synthesis of these MgO nanoparticles can be achieved through various methods, including sol-gel processes, hydrothermal synthesis, and co-precipitation. nu.edu.sananoscalereports.comnih.govmdpi.com The sol-gel method, for instance, can produce cubic-shaped MgO nanoparticles with good crystallinity. nu.edu.sa The choice of synthesis route and parameters, such as the precursor and calcination temperature, significantly influences the resulting nanomaterial's characteristics, including purity and specific surface area. mdpi.com

Key Research Findings on MgO Nanomaterial Synthesis:

| Synthesis Method | Precursors | Key Findings | Reference |

| Sol-Gel | Magnesium nitrate, Sodium hydroxide | Produced cubic MgO nanoparticles (50-70 nm). nu.edu.sa | nu.edu.sa |

| Sol-Gel | Magnesium nitrate, Sodium hydroxide | Formed rod-like MgO nanoparticles. nanoscalereports.com | nanoscalereports.com |

| Hydrothermal | Magnesium nitrate, Sodium hydroxide | Resulted in MgO nanostructures with enhanced properties. nih.gov | nih.gov |

| Co-precipitation | Magnesium nitrate, Ammonium (B1175870) hydroxide | Yielded MgO particles around 11 nm in size. mdpi.com | mdpi.com |

The high surface reactivity, thermal stability, and basic nature of the resulting MgO nanomaterials make them effective catalysts and adsorbents. nu.edu.sananoscalereports.com Their porous structure and high specific surface area contribute to their excellent adsorption capabilities. mdpi.com

Catalyst and Catalyst Support Design Using Magnesium Hydroxide-Derived Phases

Phases derived from magnesium hydroxide, particularly those originating from magnesium hydroxide nitrate precursors, are instrumental in designing advanced catalysts and catalyst supports. The thermal decomposition of magnesium hydroxide nitrate yields high-surface-area MgO, which serves as a robust support for various catalytically active metals. mdpi.com

Layered double hydroxides (LDHs), which can be synthesized using magnesium nitrate, are a significant class of materials in this domain. ceon.rsmdpi.com These materials, with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[(Aⁿ⁻)ₓ/ₙ]·yH₂O, possess a brucite-like structure where some divalent cations are substituted by trivalent cations, creating a positive charge that is balanced by interlayer anions. ceon.rsnih.gov

The "memory effect" is a crucial property of LDHs, where the layered structure, after being destroyed by calcination to form mixed metal oxides, can be restored in the presence of water and anions. This property is fundamental to their high adsorption capacity and makes them excellent catalyst supports. ceon.rs The composition of these LDHs can be tailored to enhance their catalytic properties. For example, Mg-Cu-Al LDH-based catalysts have been investigated for the reduction of nitrates in water. ceon.rs

Examples of Catalyst Systems Derived from Magnesium Hydroxide Phases:

| Catalyst System | Precursor/Method | Application | Key Feature | Reference |

| Mg-Cu-Al LDH | Co-precipitation | Water denitrification | High nitrate removal and adsorption capacity. ceon.rs | ceon.rs |

| Ni-Al-LDH modified with alkali metals | Co-precipitation and reconstruction | Methane decomposition for H₂ production | Enhanced catalytic activity and resistance to deactivation. mdpi.com | mdpi.com |

| Modified supported MgO catalyst | Impregnation of MgO with cerium or lanthanum salt | Monoglyceride production | Improved selectivity and reduced reaction temperature. google.com | google.com |

Adsorbent Materials for Anion Remediation, with Specific Focus on Nitrate Removal

Materials derived from magnesium hydroxide nitrate are highly effective for the remediation of anions from water, with a particular focus on nitrate removal. The primary materials used for this purpose are layered double hydroxides (LDHs). The unique structure of LDHs allows them to act as anion exchangers, trapping nitrate ions within their interlayer spaces. ceon.rsrsc.org

The calcination of these LDHs results in the formation of mixed oxides. Due to the "memory effect," these calcined materials can reconstruct their layered structure in aqueous solutions containing anions like nitrate, effectively removing them from the water. ceon.rs The efficiency of nitrate removal is influenced by factors such as the Mg/Al molar ratio in the LDH, with studies showing that varying this ratio can enhance adsorption capacity. rsc.org

Research has demonstrated that Mg-Al LDHs can achieve significant nitrate removal efficiencies. For instance, Mg₅Al-LDH has shown a high adsorption capacity for nitrate at neutral pH. rsc.org Furthermore, delaminated LDH nanosheets have exhibited even higher adsorption capacities for heavy metals compared to their powdered counterparts. nih.govelsevierpure.com

Performance of LDH-Based Adsorbents for Nitrate Removal:

| Adsorbent | Initial Nitrate Concentration | Removal Efficiency/Adsorption Capacity | Reference |

| Mg-Cu-Al LDHs | 100 mg/dm³ | 23% to 62% removal | ceon.rs |

| Mg₅Al-LDH | 1 mg/L | ~80% removal efficiency, 9.76 mg/g capacity | rsc.org |

| Mg-Al-LDH (4:1) | 5-1000 mg/L | Highest adsorption of 188.67 mg/g | gjesm.net |

Materials for Thermochemical Energy Storage Systems

The reversible reaction of magnesium hydroxide (Mg(OH)₂) dehydration to magnesium oxide (MgO) and water is a promising system for thermochemical energy storage (TCES), particularly for medium-temperature applications. manchester.ac.ukenergy-proceedings.org This process allows for the storage of thermal energy in the form of chemical potential.

The dehydration temperature of pure Mg(OH)₂ can be relatively high. Research has focused on reducing this temperature to make the system more suitable for a wider range of waste heat recovery applications. One approach is the doping of Mg(OH)₂ with various salts. For example, doping with potassium nitrate (KNO₃) has been shown to lower the dehydration temperature and increase the energy storage capacity. researchgate.net Similarly, doping with sodium nitrate (NaNO₃) can also significantly reduce the decomposition temperature. researchgate.net

The precursor used for the synthesis of Mg(OH)₂ also plays a crucial role in its thermal properties. For instance, Mg(OH)₂ precipitated from magnesium acetate (B1210297) has been found to dehydrate at a lower temperature compared to industrially produced Mg(OH)₂. manchester.ac.uk

Impact of Doping on Mg(OH)₂ for Thermochemical Energy Storage:

| Dopant | Effect on Dehydration Temperature | Change in Energy Storage Capacity | Reference |

| 5 wt% KNO₃ | Lowered from ~317°C to 293°C | Increased from 1246 J/g to 1317 J/g | researchgate.net |

| NaNO₃ | Significant reduction | Decreased from 1325 J/g to 1040 J/g | researchgate.net |

| Ce(NO₃)₃ | Reduced by 29°C | Compromised | researchgate.net |

| LiNO₃ | Reduced by 76°C | Not specified | researchgate.net |

Magnesium nitrate hexahydrate itself is also being explored for combined thermochemical and latent heat storage systems. oregonstate.edu

Controlled Release Systems Utilizing Nitrate-Intercalated Materials

Nitrate-intercalated layered double hydroxides (LDHs) are being extensively investigated as controlled-release systems, particularly for agricultural and pharmaceutical applications. The ability of LDHs to hold nitrate ions in their interlayer and release them slowly is the key to their function as slow-release fertilizers. nih.govrbcsjournal.orgacs.org This controlled release helps to prevent nitrate leaching and improves nutrient use efficiency by plants. acs.org

The release of nitrate from LDHs is often pH-dependent, with a faster release occurring at lower pH values due to the partial dissolution of the LDH layers. nih.govacs.org The release kinetics typically show an initial fast release followed by a slower, more gradual release phase. rbcsjournal.org

In the field of medicine, LDHs are used as nanocarriers for drug delivery. nih.govresearchgate.net The intercalation of drug molecules, such as anti-inflammatory drugs or vitamins, into the LDH structure allows for their sustained and controlled release. acs.orgmdpi.com The release can be triggered by the acidic environment of target cells or organs, making LDHs a promising platform for targeted drug delivery. acs.orgmdpi.com

Examples of Controlled Release Applications:

| Application | Material | Release Mechanism | Key Finding | Reference |

| Slow-release fertilizer | Nitrate-loaded Mg/Al LDH | Ion exchange, pH-dependent dissolution | Slower nitrate release compared to soluble fertilizers. nih.govacs.org | nih.govacs.org |

| Drug delivery | Vitamin B₃ intercalated in ZnAl-LDH | Decomposition in acidic environment (pH 1.5) | 90% of the vitamin released within 60 minutes. acs.org | acs.org |

| Drug delivery | Methotrexate intercalated in ZnAl-LDH coated with carboxymethyl starch | pH-sensitive release | Controlled release in intestinal and colonic fluid environments. mdpi.com | mdpi.com |

Future Research Directions and Emerging Trends in Magnesium Hydroxide Nitrate

The field of materials science is continually advancing, with a growing focus on the development of functional materials with precisely controlled properties for specific applications. Magnesium hydroxide (B78521) nitrate (B79036) (1/1/1) is a compound of increasing interest, and future research is poised to unlock its full potential through innovative synthesis, characterization, and integration strategies. The following sections outline key future research directions and emerging trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.